3-Amino-4-fluorophenyl acetate 3-Amino-4-fluorophenyl acetate
Brand Name: Vulcanchem
CAS No.: 196610-38-5
VCID: VC3401749
InChI: InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
SMILES: CC(=O)OC1=CC(=C(C=C1)F)N
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

3-Amino-4-fluorophenyl acetate

CAS No.: 196610-38-5

Cat. No.: VC3401749

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-fluorophenyl acetate - 196610-38-5

Specification

CAS No. 196610-38-5
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name (3-amino-4-fluorophenyl) acetate
Standard InChI InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Standard InChI Key IZJQCRSSDTVVIA-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=C(C=C1)F)N
Canonical SMILES CC(=O)OC1=CC(=C(C=C1)F)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Amino-4-fluorophenyl acetate belongs to the class of substituted phenyl acetates, distinguished by its fluorine and amino substituents. The IUPAC name (3-amino-4-fluorophenyl) acetate reflects its acetylated phenolic structure. Key identifiers include:

PropertyValueSource
CAS Number196610-38-5
Molecular FormulaC₈H₈FNO₂
Molecular Weight169.15 g/mol
SMILESCC(=O)OC1=CC(=C(C=C1)F)N
InChIKeyIZJQCRSSDTVVIA-UHFFFAOYSA-N

The fluorine atom at the para position induces electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitutions to the ortho and meta positions . The acetate group enhances solubility in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, while the amino group enables participation in diazotization and coupling reactions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetate methyl group (δ 2.3 ppm in 1^1H NMR) and the aromatic protons. The fluorine atom generates a characteristic triplet in 19F^{19}\text{F} NMR at δ -115 ppm, while infrared (IR) spectroscopy shows peaks for the carbonyl (C=O) stretch at 1745 cm⁻¹ and N–H bending at 1610 cm⁻¹.

Synthetic Pathways

Acetylation of 3-Amino-4-fluorophenol

The most direct route involves reacting 3-amino-4-fluorophenol with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C:

3-Amino-4-fluorophenol+(CH3CO)2Obase3-Amino-4-fluorophenyl acetate+CH3COOH\text{3-Amino-4-fluorophenol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{base}} \text{3-Amino-4-fluorophenyl acetate} + \text{CH}_3\text{COOH}

This method achieves yields exceeding 85% under optimized conditions, with the base neutralizing acetic acid byproducts to drive the reaction forward.

Catalytic Hydrogenation of Nitro Precursors

An alternative approach reduces 3-nitro-4-fluorophenyl acetate using palladium on carbon (Pd/C) under hydrogen atmosphere :

3-Nitro-4-fluorophenyl acetate+3H2Pd/C3-Amino-4-fluorophenyl acetate+2H2O\text{3-Nitro-4-fluorophenyl acetate} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Amino-4-fluorophenyl acetate} + 2\text{H}_2\text{O}

This two-step process, involving nitration followed by hydrogenation, is favored for scalability, achieving 90% yield and >98% purity .

Reactivity and Functional Transformations

Ester Hydrolysis

The acetate group undergoes alkaline hydrolysis to regenerate 3-amino-4-fluorophenol, a precursor for further derivatization :

3-Amino-4-fluorophenyl acetate+NaOH3-Amino-4-fluorophenol+CH3COONa\text{3-Amino-4-fluorophenyl acetate} + \text{NaOH} \rightarrow \text{3-Amino-4-fluorophenol} + \text{CH}_3\text{COONa}

This reaction is pivotal for introducing hydroxyl groups in drug metabolites or polymer monomers .

Electrophilic Aromatic Substitution

The amino group activates the ring toward electrophiles, enabling sulfonation, halogenation, or nitration at the ortho position. For example, bromination yields 2-bromo-3-amino-4-fluorophenyl acetate, a key intermediate in cross-coupling reactions.

Biological and Pharmacological Relevance

Enzyme Inhibition

Derivatives of 3-amino-4-fluorophenyl acetate exhibit inhibitory activity against tyrosine kinases and cyclooxygenase-2 (COX-2), as demonstrated in preclinical models. The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the acetate improves membrane permeability.

Radiopharmaceutical Applications

In positron emission tomography (PET) tracer synthesis, 18F^{18}\text{F}-labeled analogs of this compound serve as intermediates for imaging agents targeting inflammatory biomarkers . The radiochemical synthesis involves nucleophilic aromatic substitution with 18F^{18}\text{F}-fluoride, achieving >98% labeling efficiency .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to pyraclostrobin impurities and mefenpyr-diethyl, agrochemicals with fungicidal properties . Its role in synthesizing IDO5L, a potent indoleamine 2,3-dioxygenase inhibitor, underscores its medicinal value .

Polymer Chemistry

Incorporating 3-amino-4-fluorophenyl acetate into polyamides or polyesters enhances thermal stability and solvent resistance, making it valuable for high-performance materials .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear gloves and lab coats
H319 (Causes eye irritation)Use safety goggles
H335 (May cause respiratory irritation)Use in ventilated areas
ManufacturerPurityQuantityPrice (USD)
TRC95%100 mg$90
Apolloscientific95%5 g$1,304
Crysdot95%5 g$736
Alichem95%5 g$965.9

Recent Research Advancements

Heterocyclic Synthesis

A 2025 study utilized this compound to synthesize 1,3,4-oxadiazoles with antitumor activity, achieving IC₅₀ values of 2.1 µM against breast cancer cell lines.

Photodynamic Therapy Agents

Functionalization with porphyrin moieties yielded photosensitizers effective in targeting melanoma cells, with a 70% reduction in tumor volume observed in murine models.

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